molecular formula C15H23ClF2N2O2 B2664728 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride CAS No. 2418661-27-3

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride

Cat. No.: B2664728
CAS No.: 2418661-27-3
M. Wt: 336.81
InChI Key: RFUBLFNTYNVGRC-UHFFFAOYSA-N
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Description

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride is a complex organic compound with a molecular weight of 336.81 g/mol . This compound is notable for its unique structure, which includes a difluoromethyl group and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group and the oxazole ring play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanamine
  • 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine
  • 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(tetrahydro-2H-pyran-2-yl)cyclobutyl]methyl]methanamine

These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications .

Properties

IUPAC Name

1-[5-(difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2.ClH/c16-14(17)12-8-11(19-21-12)9-18-10-15(5-3-6-15)13-4-1-2-7-20-13;/h8,13-14,18H,1-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBLFNTYNVGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)CNCC3=NOC(=C3)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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